4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol This compound is known for its unique structure, which includes an amino group attached to a dihydroquinoxaline ring system, and a cyclohexa-2,5-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the formation of the quinoxaline ring system. This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia as the nucleophile.
Formation of the Cyclohexa-2,5-dien-1-one Moiety: The final step involves the formation of the cyclohexa-2,5-dien-1-one moiety, which can be achieved through various cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydroquinoxalines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The amino group and the quinoxaline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog with a similar ring system but lacking the cyclohexa-2,5-dien-1-one moiety.
Dihydroquinoxaline: A reduced form of quinoxaline with similar structural features.
Cyclohexa-2,5-dien-1-one: A compound with a similar cyclohexadienone structure but lacking the quinoxaline ring.
Uniqueness
4-(6-Amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of the quinoxaline ring system and the cyclohexa-2,5-dien-1-one moiety
Properties
IUPAC Name |
4-(6-aminoquinoxalin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-3-6-12-13(7-10)16-8-14(17-12)9-1-4-11(18)5-2-9/h1-8,18H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZNGKLDHDYDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215165-42-6 |
Source
|
Record name | 4-(6-amino-1,2-dihydroquinoxalin-2-ylidene)cyclohexa-2,5-dien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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